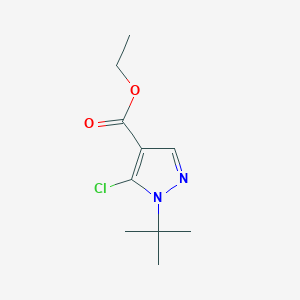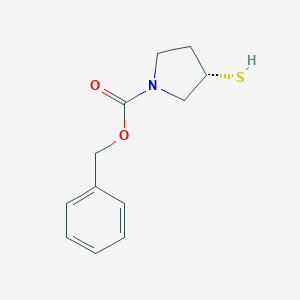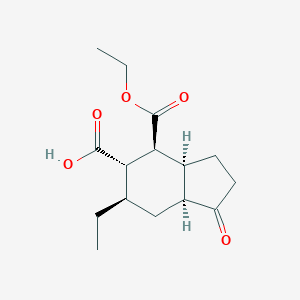
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential application in cancer treatment. CP-31398 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is not fully understood, but it is believed to involve the stabilization of the tumor suppressor protein p53. p53 is a key regulator of the cell cycle and is mutated or absent in many types of cancer. This compound has been shown to restore the function of mutant p53 and to increase the expression of wild-type p53, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and by sensitizing cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of this compound that can be administered more easily and effectively. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects and drug interactions.
Synthesemethoden
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione can be synthesized using a variety of methods, including the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with cyclopropylmalonic acid diethyl ester in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
172527-65-0 |
|---|---|
Molekularformel |
C12H9ClF3NO2 |
Molekulargewicht |
291.65 g/mol |
IUPAC-Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H9ClF3NO2/c13-8-3-7(12(14,15)16)5-17-11(8)10(19)4-9(18)6-1-2-6/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
JHJIUGZFMQYCHE-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Kanonische SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



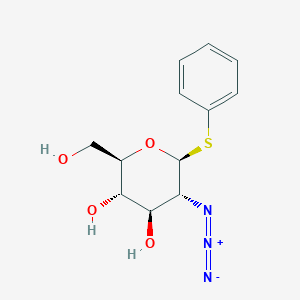

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
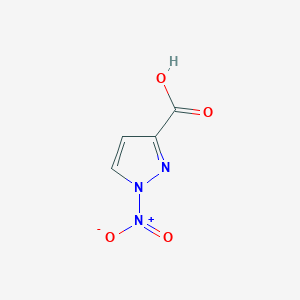
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
